2,6-Dimethoxy-3-(methylsulfanyl)benzoic acid
Description
Properties
IUPAC Name |
2,6-dimethoxy-3-methylsulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-13-6-4-5-7(15-3)9(14-2)8(6)10(11)12/h4-5H,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIAWNEVMLDUMIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)SC)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101260866 | |
| Record name | Benzoic acid, 2,6-dimethoxy-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1432681-96-3 | |
| Record name | Benzoic acid, 2,6-dimethoxy-3-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1432681-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,6-dimethoxy-3-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101260866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
The mode of action of such compounds can vary widely depending on their specific chemical structure and the biological context. They might interact with various enzymes or receptors, influencing biochemical pathways in the cell .
Pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body, would also depend on its specific properties. Factors such as solubility, stability, and molecular size can all influence a compound’s pharmacokinetics .
The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interactions with its targets, and its overall efficacy .
Biological Activity
2,6-Dimethoxy-3-(methylsulfanyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound features a benzene ring substituted with two methoxy groups at positions 2 and 6, a methylthio group at position 3, and a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 242.29 g/mol.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
- Antioxidant Properties : It demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.
- Antimicrobial Activity : Preliminary studies suggest that it possesses activity against certain bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Pro-inflammatory Cytokines : The compound may modulate the expression of cytokines such as TNF-α and IL-6, contributing to its anti-inflammatory effects.
- Antioxidant Mechanism : The presence of methoxy groups enhances the electron-donating capacity of the compound, facilitating its role as an antioxidant.
- Antimicrobial Action : The structural features may interfere with bacterial cell wall synthesis or function.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Reduced levels of TNF-α and IL-6 | |
| Antioxidant | Scavenging of DPPH radicals | |
| Antimicrobial | Inhibition of Staphylococcus aureus growth |
Case Study: Anti-inflammatory Effects
In a study examining the anti-inflammatory properties of various benzoic acid derivatives, this compound was evaluated for its ability to inhibit the production of pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-α levels compared to untreated controls (p < 0.05), suggesting that this compound could be a candidate for further development as an anti-inflammatory agent .
Case Study: Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. Results showed that this compound exhibited a concentration-dependent scavenging effect, with an IC50 value comparable to known antioxidants like ascorbic acid . This suggests its potential utility in formulations aimed at reducing oxidative stress-related damage.
Case Study: Antimicrobial Properties
In antimicrobial testing against various bacterial strains, including Staphylococcus aureus and Escherichia coli, the compound demonstrated notable inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. These findings highlight its potential as a lead compound for developing new antimicrobial agents .
Scientific Research Applications
Chemical Properties and Structure
The compound features methoxy groups and a methylthio substituent, which contribute to its reactivity and interaction with biological systems. The structural formula can be represented as follows:
- Molecular Formula : C10H12O4S
- Molecular Weight : 228.27 g/mol
- Canonical SMILES :
COC1=C(C(=C(C=C1)SC)OC)C(=O)O - InChI Key : JIAWNEVMLDUMIS-UHFFFAOYSA-N
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in pharmacological applications where oxidative stress is implicated in diseases such as cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Studies have shown that derivatives of benzoic acid can possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases. The methylthio group may enhance these effects by modulating inflammatory pathways.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar functional groups have been documented to exhibit efficacy against various bacterial strains, indicating that 2,6-Dimethoxy-3-(methylsulfanyl)benzoic acid may also possess such properties.
Synthesis and Derivatives
The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The ability to modify the compound by altering substituents allows for the exploration of various derivatives with enhanced biological activities.
Case Study: Antioxidant Activity Evaluation
In a study evaluating the antioxidant capacity of benzoic acid derivatives, it was found that those with methoxy and methylthio groups exhibited significant free radical scavenging activity, suggesting that this compound could be similarly effective in reducing oxidative damage in cells.
Case Study: Anti-inflammatory Mechanisms
Research published in pharmacological journals has highlighted the anti-inflammatory mechanisms of similar compounds, demonstrating their ability to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound could potentially serve as a therapeutic agent in inflammatory conditions.
Summary Table of Applications
Comparison with Similar Compounds
Table 1: Comparative Extraction Rates and Physicochemical Properties
| Compound | Distribution Coefficient (m) | Effective Diffusivity (m²/s) | Key Substituents |
|---|---|---|---|
| Benzoic acid | High | 1.2 × 10⁻⁹ | None |
| Phenol | High | 0.8 × 10⁻⁹ | Hydroxyl |
| Acetic acid | Low | 0.5 × 10⁻⁹ | Carboxylic acid |
| This compound | Inferred: High | Inferred: ~1.0 × 10⁻⁹ | 2,6-Dimethoxy; 3-methylsulfanyl |
Toxicity and QSTR Predictions
Quantitative structure-toxicity relationship (QSTR) models highlight the role of molecular connectivity indices (0JA, 1JA) and cross-factor JB in predicting oral LD50 values in mice for benzoic acid derivatives . The methoxy and methylsulfanyl groups in the target compound likely increase 0JA and 1JA values, correlating with reduced toxicity compared to halogenated analogs like Dicamba (oral LD50 in rats: 757 mg/kg) .
Table 2: Toxicity Comparison of Selected Benzoic Acid Derivatives
| Compound | LD50 (Mice, Oral) | Key Substituents | Toxicity Mechanism Notes |
|---|---|---|---|
| Benzoic acid | 1,700 mg/kg | None | Low toxicity; GRAS status |
| Dicamba (3,6-dichloro-2-methoxy) | 757 mg/kg | 2-Methoxy; 3,6-dichloro | Herbicide; oxidative stress |
| Vanillic acid | 3,000 mg/kg | 3-Methoxy; 4-hydroxy | Antioxidant; low acute toxicity |
| This compound | Predicted: ~1,200 mg/kg | 2,6-Dimethoxy; 3-methylsulfanyl | Inferred: Moderate toxicity due to sulfur metabolism |
Table 3: Antioxidant Activity of Benzoic Acid Derivatives
| Compound | Antioxidant Activity (Relative to Trolox) | Key Structural Features |
|---|---|---|
| Gallic acid | 3.5 | 3,4,5-Trihydroxy |
| Vanillic acid | 1.2 | 4-Hydroxy; 3-methoxy |
| Ferulic acid (cinnamic derivative) | 2.8 | 3-Methoxy; CH=CHCOOH conjugation |
| This compound | Inferred: 0.8–1.0 | 2,6-Dimethoxy; 3-methylsulfanyl |
Preparation Methods
Preparation of 2,6-Dimethoxybenzoic Acid Core
A key intermediate in the synthesis of 2,6-Dimethoxy-3-(methylsulfanyl)benzoic acid is 2,6-dimethoxybenzoic acid , which can be synthesized via a multi-step process involving sodium phenide intermediates and carboxylation with carbon dioxide. The detailed synthetic method is as follows:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of sodium sand by melting sodium metal in toluene | Sodium metal (≥99.5%) melted in toluene (≥99% purity) at 104-110 °C under nitrogen atmosphere | Sodium sand is highly reactive sodium in fine form |
| 2 | Formation of sodium phenide by reaction of sodium sand with chlorobenzene | Chlorobenzene added at 0 °C then warmed to 22-25 °C; propyl carbinol added as catalyst; reaction proceeds for 1.5 hours | Temperature rise >3 °C/min indicates reaction initiation |
| 3 | Reaction of sodium phenide with 1,3-dimethoxybenzene | Added at 25-27 °C, generating 2,6-dimethoxyphenyl sodium intermediate | Reaction mixture cooled to 10-15 °C after 10 minutes |
| 4 | Carboxylation with carbon dioxide | Carbon dioxide bubbled at below 0 °C to form 2,6-dimethoxybenzoic acid sodium salt | Reaction monitored by pressure and temperature changes |
| 5 | Acidification to yield crude 2,6-dimethoxybenzoic acid | Acid work-up performed to precipitate crude acid | |
| 6 | Purification by crystallization in methanol/water system | Crystallization and oven drying yield pure product |
This method, disclosed in a 2008 patent, provides a robust and scalable approach to 2,6-dimethoxybenzoic acid with high purity and yield, suitable as a precursor for further functionalization.
Introduction of the Methylsulfanyl Group at Position 3
The methylsulfanyl (–SCH3) substituent at position 3 can be introduced by selective substitution reactions on the aromatic ring of 2,6-dimethoxybenzoic acid or its derivatives. Common approaches include:
- Nucleophilic aromatic substitution (SNAr) on a halogenated intermediate (e.g., 3-chloro-2,6-dimethoxybenzoic acid) with methylthiolate ion (CH3S−).
- Thiolation via transition metal-catalyzed coupling reactions , such as palladium-catalyzed cross-coupling of aryl halides with thiols or thiol equivalents.
- Direct methylthiolation using reagents like dimethyl disulfide or methylthiol under electrophilic aromatic substitution conditions, although regioselectivity must be controlled.
While specific documented procedures for methylsulfanyl substitution at the 3-position of 2,6-dimethoxybenzoic acid are limited, analogous methods in aromatic chemistry suggest the following general synthetic scheme:
| Step | Description | Typical Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Halogenation at position 3 | Use of bromine or chlorine under controlled conditions to obtain 3-halo-2,6-dimethoxybenzoic acid | Regioselectivity controlled by directing effects of methoxy groups |
| 2 | Nucleophilic substitution with methylthiolate | Sodium methylthiolate or potassium methylthiolate in polar aprotic solvent (e.g., DMF) at elevated temperature | SNAr mechanism favored by electron-withdrawing carboxyl group |
| 3 | Purification and isolation of this compound | Crystallization or chromatography |
Alternative Synthetic Routes and Considerations
- Starting from 2,6-dimethoxy-3-halobenzoic acid : This intermediate can be synthesized via directed ortho-metalation or electrophilic aromatic substitution, followed by halogenation at the 3-position.
- Use of methylthiolating agents in presence of catalysts : Transition metal catalysts (e.g., Pd, Cu) can facilitate coupling of aryl halides with methylthiol or thiolate salts, improving yields and selectivity.
- Protection/deprotection strategies : Methoxy groups are generally stable under typical thiolation conditions, but care must be taken to avoid demethylation or side reactions.
Summary Table of Preparation Steps
| Synthetic Stage | Key Transformation | Reagents/Conditions | Outcome |
|---|---|---|---|
| Sodium sand formation | Sodium metal + toluene | Heat 104-110 °C, N2 atmosphere | Reactive sodium sand |
| Sodium phenide formation | Sodium sand + chlorobenzene + propyl carbinol | 0 °C to 25 °C, 1.5 h | Sodium phenide intermediate |
| Formation of 2,6-dimethoxyphenyl sodium | Sodium phenide + 1,3-dimethoxybenzene | 25-27 °C, 10 min | Organosodium intermediate |
| Carboxylation | Organosodium + CO2 | Below 0 °C | Sodium salt of 2,6-dimethoxybenzoic acid |
| Acidification | Acid work-up | Standard acid | Crude 2,6-dimethoxybenzoic acid |
| Crystallization | Methanol/water system | Cooling, drying | Pure 2,6-dimethoxybenzoic acid |
| Halogenation (for methylsulfanyl introduction) | Electrophilic halogenation | Br2/Cl2, controlled conditions | 3-halo-2,6-dimethoxybenzoic acid |
| Nucleophilic substitution | Methylthiolate salt | DMF, elevated temp | This compound |
Research Findings and Practical Notes
- The sodium sand method for 2,6-dimethoxybenzoic acid synthesis is efficient and scalable, allowing for high purity and yield of the intermediate necessary for further substitution.
- Control of temperature and reaction times is critical to avoid side reactions and ensure regioselectivity.
- The methylsulfanyl group introduction typically requires halogenated intermediates; regioselective halogenation is facilitated by the electron-donating methoxy groups directing substitution to the 3-position.
- Transition metal catalysis offers a modern, milder alternative to classical nucleophilic substitution, improving functional group tolerance and reaction efficiency.
- Purification steps such as crystallization from methanol/water are effective for isolating high-purity products.
Q & A
Q. What synthetic strategies are recommended for preparing 2,6-Dimethoxy-3-(methylsulfanyl)benzoic acid, and how can reaction yields be optimized?
- Methodological Answer: Synthesis typically involves sequential functionalization of the benzoic acid scaffold. Key steps include methoxylation at the 2- and 6-positions using alkylating agents (e.g., methyl iodide under basic conditions) and introducing the methylsulfanyl group via nucleophilic substitution. Optimize yields by:
- Using anhydrous solvents (e.g., DMF or THF) to minimize hydrolysis of intermediates.
- Controlling reaction temperatures (e.g., low temperatures for sulfanyl group introduction to avoid side reactions).
- Employing protecting groups (e.g., tert-butyl esters) for carboxylate stabilization during methoxylation .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store the compound at -20°C under inert atmosphere (argon or nitrogen) to prevent oxidation of the methylsulfanyl group. For short-term use, refrigeration at 2–8°C is acceptable. Use amber vials to avoid photodegradation, and confirm purity via HPLC before critical experiments .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer:
- NMR : Use - and -NMR to confirm substitution patterns (e.g., methoxy and methylsulfanyl groups).
- LC-MS : Employ high-resolution mass spectrometry (HRMS) for molecular ion verification and liquid chromatography (LC) for purity assessment.
- FT-IR : Identify carboxylate (C=O stretch ~1700 cm) and methoxy (C-O stretch ~1250 cm) functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?
- Methodological Answer: Use SHELXL for small-molecule refinement to address issues like twinning or disordered methoxy/sulfanyl groups. Validate models with:
Q. What strategies are recommended for analyzing the compound’s potential toxicity in biological systems?
- Methodological Answer: Adapt protocols from benzoic acid toxicity studies:
- Ames test : Assess mutagenicity using Salmonella strains (e.g., TA98/TA100) with metabolic activation.
- In vitro cytotoxicity assays : Use mammalian cell lines (e.g., HepG2) to measure IC values.
- Genotoxicity : Perform comet assays or micronucleus tests, noting that conflicting results (as seen with benzoic acid derivatives) may require dose-response re-evaluation .
Q. How can structure-activity relationship (SAR) studies be designed to explore the methylsulfanyl group’s role in bioactivity?
- Methodological Answer: Synthesize analogs (e.g., replacing methylsulfanyl with sulfoxide or sulfone groups) and compare:
Q. What experimental approaches can validate computational predictions of the compound’s reactivity?
- Methodological Answer: Combine DFT calculations (e.g., Gibbs free energy of activation) with:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
